molecular formula C23H18ClFN2OS B2871107 2-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 919712-43-9

2-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No.: B2871107
CAS No.: 919712-43-9
M. Wt: 424.92
InChI Key: LZPQKSFAHRVBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide is a novel synthetic indole derivative intended for research use in chemical biology and medicinal chemistry. This compound is designed around the privileged indole scaffold, a structure renowned for its diverse biological activities and significant presence in pharmacologically active molecules . Its molecular architecture incorporates key motifs associated with interactions toward various biological targets: the 2-(4-fluorophenyl)-1H-indole core is a structure of high interest in drug discovery, and the benzamide moiety linked via a thioether-containing chain may enhance binding potential and modulate physicochemical properties. Potential Research Applications and Value: Preliminary research on analogous structures suggests this compound may be of interest in several research domains. Indole derivatives are extensively investigated as potent inhibitors of tubulin polymerization, binding at the colchicine site and demonstrating robust anti-proliferative activity against various cancer cell lines . The specific presence of a 4-fluorophenyl group at the 2-position of the indole ring is a critical feature for activity in this context. Researchers may find this compound valuable for exploring novel pathways in oncological research, particularly in studying mitotic arrest and apoptosis in resistant cancers. Furthermore, structural features of this compound, specifically the 2-aryl indole and the fluorophenyl group, are found in ligands that interact with central nervous system targets. Related compounds have been explored as positive allosteric modulators (PAMs) at the α1/γ2 interface of GABA-A receptors , indicating its potential utility in neurological and psychiatric disorder research. The incorporation of a fluorine atom is a common strategy to improve metabolic stability and optimize binding interactions in lead compounds . Research Use Statement: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting, in accordance with all applicable safety regulations and institutional guidelines.

Properties

IUPAC Name

2-chloro-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2OS/c24-19-7-3-1-5-17(19)23(28)26-13-14-29-22-18-6-2-4-8-20(18)27-21(22)15-9-11-16(25)12-10-15/h1-12,27H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPQKSFAHRVBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCNC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide, also known as 4-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly in the context of anticancer properties and other therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C23H18ClFN2OS
  • Molecular Weight: 424.92 g/mol
  • IUPAC Name: 4-chloro-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide

This structure includes a thioether linkage, which is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds with indole and thiazole moieties exhibit notable anticancer properties. The presence of the indole structure in this compound is hypothesized to contribute to its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay
A study evaluated the compound's cytotoxicity against several cancer cell lines, including:

  • Cancer Cell Lines Tested:
    • A431 (human epidermoid carcinoma)
    • U251 (human glioblastoma)

The results showed that the compound exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound in cancer therapy .

Cell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
A4311.98Doxorubicin3.00
U2511.61Doxorubicin3.00

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Bcl-2 Protein: The compound interacts with the Bcl-2 protein, which plays a critical role in regulating apoptosis. Molecular dynamics simulations suggest that hydrophobic interactions are crucial for binding affinity .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence suggesting that compounds similar to this compound may exhibit:

  • Antimicrobial Activity: Certain derivatives have shown promise against bacterial strains, indicating potential utility in treating infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the indole and phenyl rings can significantly impact biological activity. For instance:

  • Electron-Withdrawing Groups: The presence of fluorine on the phenyl ring enhances the compound's potency against cancer cells.

Comparison with Similar Compounds

Structural Analogs

The following structurally related compounds highlight key variations and their implications:

Compound Name Key Structural Differences Biological/Physicochemical Implications References
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide Methoxy substitution on indole; lacks thioether Higher polarity (lower LogP = 3.9) vs. target
5-(azepane-1-sulfonyl)-2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide Azepane-sulfonyl group; methoxy on indole Enhanced solubility due to sulfonyl group
2-(4-Fluorophenyl)-3-methyl-1H-indole Lacks benzamide and thioethyl; methyl substitution Indole N-H interacts with π systems in crystals
Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) Nitrothiazole instead of indole; acetyloxy group Broad-spectrum antiparasitic activity
N-(2-chloro-1,3-dioxoinden-2-yl)-4-(trifluoromethyl)benzamide Trifluoromethyl; dioxoindenyl core Electron-withdrawing groups enhance stability

Key Observations :

  • Thioether vs.
  • Substituent Effects : Methoxy () and azepane-sulfonyl () groups alter solubility and hydrogen-bonding capacity, which could influence pharmacokinetics.
  • Indole Modifications : Methyl or fluorophenyl substitutions on indole () affect π-system interactions, critical for target binding in receptor-mediated pathways.
Physicochemical Properties
  • Molecular Weight : The target compound (~403 g/mol, estimated) is heavier than ’s analog (328.8 g/mol) due to the thioethyl and fluorophenyl groups.
  • Lipophilicity : The thioether linker likely increases LogP compared to ether-linked analogs (e.g., LogP = 3.9 in ).
  • Hydrogen Bonding: The indole N-H and benzamide carbonyl offer hydrogen-bond donor/acceptor sites, similar to nitazoxanide .

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